N-Methyl-3-formyl-2(1H)-pyridineselenone

Description

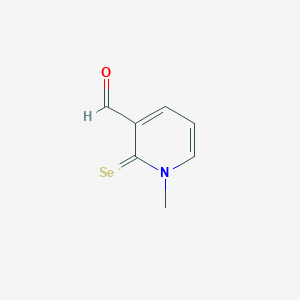

N-Methyl-3-formyl-2(1H)-pyridineselenone is a selenated heterocyclic compound featuring a pyridineselenone core substituted with a methyl group at the nitrogen atom and a formyl group at the 3-position. Its molecular formula is C₇H₇NOSe (molecular weight ≈ 200.05 g/mol). The selenium atom replaces the oxygen in the pyridinone ring, conferring distinct electronic and reactivity properties compared to sulfur or oxygen analogs.

Properties

CAS No. |

65823-94-1 |

|---|---|

Molecular Formula |

C7H7NOSe |

Molecular Weight |

200.11 g/mol |

IUPAC Name |

1-methyl-2-selanylidenepyridine-3-carbaldehyde |

InChI |

InChI=1S/C7H7NOSe/c1-8-4-2-3-6(5-9)7(8)10/h2-5H,1H3 |

InChI Key |

GFXUSJOXEXOURZ-UHFFFAOYSA-N |

SMILES |

CN1C=CC=C(C1=[Se])C=O |

Canonical SMILES |

CN1C=CC=C(C1=[Se])C=O |

Other CAS No. |

65823-94-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

A comparative analysis of key analogs is summarized below:

Key Observations :

- Selenium vs. Sulfur/Oxygen: The selenium atom in N-Methyl-3-formyl-pyridineselenone increases molecular weight and polarizability compared to sulfur (3-HDPT) or oxygen analogs. Selenium’s larger atomic radius also elongates bond lengths, as confirmed by X-ray diffraction in 3-HDPSe.

- Formyl vs. Hydroxy/Nitro Groups: The formyl group (-CHO) in the target compound is strongly electron-withdrawing, creating a more electrophilic pyridineselenone ring compared to the electron-donating -OH in 3-HDPSe or the -NO₂ group in 3-Methyl-5-nitro-2(1H)-pyridinone. This difference is reflected in NMR chemical shifts (see Section 2.2).

Spectroscopic Properties

¹H and ¹³C NMR Data Comparison

- This compound: The formyl proton (-CHO) is expected to resonate downfield (~9.5–10.5 ppm) due to deshielding. The methyl group on nitrogen shows a singlet near δ 3.2–3.5 ppm.

- 3-HDPSe : The -OH proton appears as a broad peak at δ 5.5–6.0 ppm, while the methyl groups resonate at δ 2.1–2.4 ppm.

- 3-Methyl-5-nitro-2(1H)-pyridinone: The nitro group (-NO₂) causes significant deshielding, with aromatic protons appearing at δ 8.0–8.5 ppm.

Table: Selected ¹³C NMR Shifts

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methyl-3-formyl-2(1H)-pyridineselenone, and what factors influence yield?

- Methodological Answer : The synthesis typically involves selenation of pyridine precursors. For example, selenium analogs of pyridinones can be prepared via nucleophilic substitution using selenourea or selenocyanate reagents under basic conditions . Key factors include:

- Reagent stoichiometry : Excess selenating agents improve substitution efficiency.

- Temperature control : Reactions often proceed at 60–80°C to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Table : Comparison of reported yields under varying conditions:

| Selenating Agent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Selenourea | DMF | 80 | 65–72 | |

| KSeCN | Ethanol | 60 | 58–63 |

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in selenium-containing pyridines?

- Methodological Answer :

- ¹H/¹³C NMR : The deshielding effect of selenium on adjacent protons (e.g., methyl groups near Se=O) causes distinct splitting patterns. For example, the methyl group in N-Methyl-3-formyl derivatives shows a singlet at δ 2.8–3.2 ppm .

- IR : The Se=O stretch appears as a strong band near 750–800 cm⁻¹, distinguishable from C=O (~1650 cm⁻¹) .

- MS : Molecular ion peaks (M⁺) are often accompanied by isotopic patterns due to selenium’s natural isotopes (⁷⁴Se, ⁷⁶Se, etc.), aiding confirmation .

Advanced Research Questions

Q. How do computational methods (DFT) elucidate the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G** level predicts:

- Frontier Molecular Orbitals : The LUMO is localized on the selenone group, making it electrophilic. This aligns with experimental reactivity in metal chelation .

- Charge distribution : Selenium carries a partial positive charge (+0.35e), enhancing its affinity for electron-rich metal ions (e.g., Cu²⁺) .

- Validation : Experimental X-ray crystallography (e.g., bond lengths: Se–O ≈ 1.65 Å) corroborates DFT-optimized geometries .

Q. What strategies address contradictions in reported bioactivity data for selenium pyridines?

- Methodological Answer : Bioactivity variability often stems from:

- Redox instability : Selenium compounds degrade under light/air. Use anaerobic conditions and antioxidants (e.g., ascorbic acid) in assays .

- Metal interference : Trace metal ions in buffers may alter results. Chelators (e.g., EDTA) or ICP-MS verification of sample purity are recommended .

- Table : Case study of IC₅₀ discrepancies in antioxidant assays:

| Study | IC₅₀ (μM) | Conditions | Reference |

|---|---|---|---|

| A | 12.3 | N₂ atmosphere, EDTA-added | |

| B | 45.7 | Ambient conditions, no EDTA |

Q. How does the selenone group influence regioselectivity in substitution reactions compared to ketone analogs?

- Methodological Answer : The Se=O group’s polarizability increases electrophilicity at the α-carbon, directing nucleophilic attack to the 3-formyl position. Comparative studies with 2(1H)-pyridinones show:

- Reactivity trend : Selenone derivatives undergo nucleophilic substitution 2–3× faster than sulfur or oxygen analogs due to lower activation energy (ΔG‡ ≈ 15 kcal/mol vs. 18–20 kcal/mol) .

- Mechanistic insight : Transition state stabilization via Se···nucleophile interactions (observed in DFT calculations) explains enhanced regioselectivity .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the stability of this compound in aqueous media?

- Methodological Answer : Stability varies with pH and substituent electronic effects:

- Acidic conditions (pH < 3) : Rapid hydrolysis of the selenone group to selenol (Se–H), confirmed by ⁷⁷Se NMR .

- Neutral/basic conditions (pH 7–9) : Stable for >24 hours if stored under inert gas .

- Mitigation : Use buffered solutions (pH 7.4) with argon purging for biological assays .

Research Design Recommendations

Q. What experimental controls are critical when studying metal-chelating properties?

- Methodological Answer :

- Blank controls : Include metal-free analogs (e.g., sulfur derivatives) to isolate selenium’s contribution .

- Competition assays : Compare binding constants (log K) with EDTA or deferiprone using UV-Vis titration .

- Spectroscopic validation : EXAFS or XANES to confirm Se–metal coordination geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.